molecular formula C8H8BrNO3 B3027238 Methyl 6-bromo-5-methoxynicotinate CAS No. 1256810-93-1

Methyl 6-bromo-5-methoxynicotinate

Cat. No. B3027238
CAS RN: 1256810-93-1
M. Wt: 246.06
InChI Key: KRVUDOABIJAEIO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-methoxynicotinate is a chemical compound with the molecular formula C8H8BrNO3 . It is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .


Molecular Structure Analysis

The InChI code for Methyl 6-bromo-5-methoxynicotinate is 1S/C8H8BrNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 6-bromo-5-methoxynicotinate is a white to light-yellow solid . It has a molecular weight of 246.06 . . It is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methyl 6-bromo-5-methoxynicotinate serves as a valuable building block in the synthesis of complex organic compounds. Techniques such as microwave-induced methoxylation and microfluidic hydrogenation enhance regioselectivity and purity in the synthesis of related compounds (Jeges et al., 2011).
  • Regioselective Synthesis : Its derivatives are used in regioselective synthesis, showcasing its importance in organic chemistry to produce specific molecular structures with high precision (Hirokawa et al., 2000).

Biological and Pharmacological Research

  • Antiviral Activities : Some derivatives of Methyl 6-bromo-5-methoxynicotinate have shown potential in inhibiting retrovirus replication in cell culture, indicating its relevance in antiviral research (Hocková et al., 2003).
  • Antibacterial Properties : Its derivatives also exhibit antibacterial activities, highlighting its potential use in developing new antibacterial agents (Xu et al., 2003).

Material Science and Industrial Applications

  • Catalysis and Process Chemistry : Research on Methyl 6-bromo-5-methoxynicotinate derivatives has led to advancements in catalysis and process chemistry, enhancing efficiency in chemical production (Nishimura & Saitoh, 2016).
  • Green Chemistry Approaches : Efforts are being made to synthesize its derivatives using green chemistry approaches, reducing environmental impact and enhancing safety (Zolfigol et al., 2013).

Antioxidant and Anticancer Research

  • Antioxidant Activities : Derivatives show potent antioxidant activities, indicating their potential as natural antioxidants (Li et al., 2011).
  • Anticancer Potential : Methylated and acetylated derivatives exhibit significant anticancer activities, making them promising candidates for drug development (Dong et al., 2022).

Safety And Hazards

Methyl 6-bromo-5-methoxynicotinate is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Hazard statements associated with this compound include H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin irritation, eye irritation, harm if inhaled, and respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 6-bromo-5-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVUDOABIJAEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187730
Record name 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-5-methoxynicotinate

CAS RN

1256810-93-1
Record name 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256810-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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